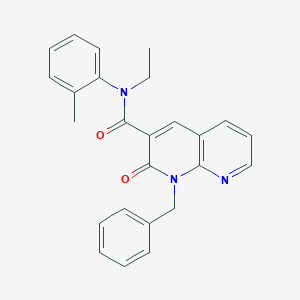

1-benzyl-N-ethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

1-Benzyl-N-ethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a bicyclic carboxamide derivative with a 1,8-naphthyridine core. This compound features:

- 1-Benzyloxy group: Enhances lipophilicity and may influence binding to hydrophobic enzyme pockets.

Properties

IUPAC Name |

1-benzyl-N-ethyl-N-(2-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-3-27(22-14-8-7-10-18(22)2)24(29)21-16-20-13-9-15-26-23(20)28(25(21)30)17-19-11-5-4-6-12-19/h4-16H,3,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVGDUNMTQVEQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-benzyl-N-ethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound belonging to the naphthyridine family. This compound exhibits a unique chemical structure characterized by a naphthyridine skeleton, which includes fused bicyclic rings with nitrogen atoms at specific positions. The presence of various functional groups enhances its potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is , and its structure can be detailed as follows:

| Component | Description |

|---|---|

| Naphthyridine Core | Contains fused nitrogen-containing rings. |

| Carboxamide Group | Enhances solubility and biological activity. |

| Benzyl and 4-Methylphenyl Substituents | Influence pharmacological profile and lipophilicity. |

Biological Activities

Research indicates that compounds within the naphthyridine class possess diverse biological activities, including:

- Antimicrobial Activity : Exhibited by several naphthyridine derivatives, suggesting potential use in treating infections.

- Anticancer Properties : Some derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Certain compounds have been noted for their ability to reduce inflammation markers in vitro.

Anticancer Activity

A study investigated the anticancer potential of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| A549 | 15.0 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound was also tested for its antimicrobial properties against several bacterial strains. The findings showed promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or microbial growth.

- Receptor Modulation : It could modulate receptor activity affecting cellular signaling pathways.

- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest antioxidant properties that help mitigate oxidative stress in cells.

Comparison with Similar Compounds

Key Observations :

- Substituent Impact on Yield : Fluorinated benzylamines (e.g., 2,4-difluorobenzyl in 10a) achieve higher yields (97%) compared to chlorinated analogs (31% for 19a) . This suggests electron-withdrawing groups may stabilize intermediates.

- Synthetic Routes : The target compound likely follows procedures akin to General Procedure F (), involving amine coupling under heating (60°C, 14 h) . However, steric hindrance from the N-ethyl-N-(2-methylphenyl) group may reduce yield compared to less bulky substituents.

Key Observations :

Stability and Metabolic Considerations

- Stability : Hydrate forms (e.g., ) improve stability compared to amorphous analogs . The target compound’s benzyl group may confer oxidative susceptibility, necessitating formulation adjustments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.